2-Thionitroso-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thionitroso-1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the broader thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazole, 2-(thionitroso)- can be achieved through several methods. One common approach involves the reaction of carbon disulfide with sulfoxonium ylides and secondary amines to form β-keto dithiocarbamates, which can then be dehydrated in an acidic environment to yield thiazole-2-thiones . Another method includes a base-catalyzed three-component reaction between chalcones, isothiocyanates, and elemental sulfur, resulting in thiazole-2-thiones .
Industrial Production Methods: Industrial production of thiazole derivatives often employs green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and microwave irradiation-based synthesis . Such sustainable strategies are increasingly favored in the pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: 2-Thionitroso-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thionitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thionitroso-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole, 2-(thionitroso)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in DNA synthesis and repair, contributing to its anticancer properties.
Comparison with Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Isothiazole: An isomer of thiazole with similar chemical properties.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Uniqueness: 2-Thionitroso-1,3-thiazole is unique due to its thionitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and exhibit unique pharmacological properties compared to other thiazole derivatives .
Properties
CAS No. |
157736-81-7 |
---|---|
Molecular Formula |
C3H2N2S2 |
Molecular Weight |
130.2 g/mol |
IUPAC Name |
2-thionitroso-1,3-thiazole |
InChI |
InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H |
InChI Key |
YXCIEHCYKFFKJU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N=S |
Canonical SMILES |
C1=CSC(=N1)N=S |
Synonyms |
Thiazole, 2-(thionitroso)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.